molecular formula C14H20O2S B14808070 (2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane

(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14808070
M. Wt: 252.37 g/mol
InChI Key: LDXLJJJTENFHQT-UHFFFAOYSA-N
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Description

(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C14H20O2S and a molecular weight of 252.37 g/mol . This compound features a tert-butoxy group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the presence of catalysts to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-3-methylsulfanylbenzene

InChI

InChI=1S/C14H20O2S/c1-14(2,3)16-13-11(15-10-8-9-10)6-5-7-12(13)17-4/h5-7,10H,8-9H2,1-4H3

InChI Key

LDXLJJJTENFHQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1SC)OC2CC2

Origin of Product

United States

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